Selectivity: Ozagrel Sodium Spares PGI2 Synthase and COX Unlike Aspirin
Ozagrel Sodium potently inhibits TXA2 synthase with an IC50 of 11 nM for the rabbit platelet enzyme . In contrast to aspirin, which irreversibly inhibits cyclooxygenase (COX), Ozagrel Sodium does not inhibit prostacyclin (PGI2) synthase, cyclooxygenase, or PGE2 isomerase, demonstrating IC50 values > 1 mM for these off-target enzymes [1]. This selective inhibition redirects PG endoperoxides towards PGI2 production, preserving vasodilatory capacity .
| Evidence Dimension | Enzyme Inhibition Potency and Selectivity |
|---|---|
| Target Compound Data | IC50 = 11 nM (rabbit platelet TXA2 synthase); IC50 > 1 mM (PGI2 synthase, COX, PGE2 isomerase) |
| Comparator Or Baseline | Aspirin: Inhibits COX non-selectively; IC50 values for TXA2 synthase, PGI2 synthase, etc. not directly comparable, but mechanism differs fundamentally. |
| Quantified Difference | > 90,000-fold selectivity window for TXA2 synthase over COX/PGI2 synthase. |
| Conditions | In vitro enzyme assays using rabbit platelet microsomes and isolated enzyme preparations. |
Why This Matters
Preservation of PGI2 production distinguishes Ozagrel Sodium from COX inhibitors, potentially mitigating vasoconstrictive and gastrointestinal side effects.
- [1] ChemBase. Ozagrel. IC50 for PGI2 synthetase, cyclooxygenase, PGE2 isomerase > 1 mM. View Source
